Nidulalin A

Description

Structure

2D Structure

3D Structure

Properties

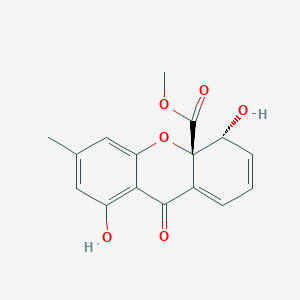

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C16H14O6/c1-8-6-10(17)13-11(7-8)22-16(15(20)21-2)9(14(13)19)4-3-5-12(16)18/h3-7,12,17-18H,1-2H3/t12-,16+/m1/s1 |

InChI Key |

BVPTZDRKEDPTOX-WBMJQRKESA-N |

Isomeric SMILES |

CC1=CC(=C2C(=C1)O[C@@]3([C@@H](C=CC=C3C2=O)O)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3(C(C=CC=C3C2=O)O)C(=O)OC)O |

Synonyms |

F 390 F-390 nidulalin A |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Nidulalin A?

An In-depth Technical Guide to Nidulalin A for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a naturally occurring dihydroxanthone, dienone compound isolated from various fungal species, including Emericella nidulans var lata and Penicillium species.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antimicrobial, and immunomodulatory effects.[1][3] Notably, it functions as a DNA topoisomerase II inhibitor.[1][4] This document provides a comprehensive overview of the chemical structure, biological properties, and synthesis of this compound.

Chemical Structure and Properties

This compound is characterized by a dihydroxanthone skeleton.[2] Its formal chemical name is methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate.[2] The molecule consists of a tricyclic system with hydroxy, methyl, and methoxycarbonyl functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | [2] |

| Molecular Weight | 302.28 g/mol | [2] |

| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | [2] |

| CAS Number | 162901-86-2 | [2] |

| ChEBI ID | CHEBI:66625 | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antitumor properties being the most prominent. It is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells.[1][4]

Quantitative Biological Data

| Activity | Cell Line/Target | IC₅₀ | Source |

| DNA Topoisomerase II Inhibition | - | 2.2 µM | [4] |

| Cytotoxicity | Human and Murine Tumour Cell Lines | Not Specified | [2] |

Signaling Pathway

The primary mechanism of action for this compound's antitumor effect is through the inhibition of DNA topoisomerase II. This inhibition disrupts the DNA ligation-religation process, leading to the accumulation of double-strand breaks in the DNA of cancer cells, which ultimately triggers apoptosis.

Experimental Protocols

Isolation of this compound

The isolation of this compound has been reported from the fungus Emericella nidulans. The general procedure involves the cultivation of the fungus on a suitable medium, followed by extraction of the fungal mycelium and culture broth with an organic solvent. The crude extract is then subjected to various chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound. The structure is then confirmed using spectroscopic methods including mass spectrometry, 1D- and 2D-NMR.[3]

Chemical Synthesis of this compound

A concise, four-step de novo synthesis of (±)-nidulalin A has been developed.[1][5] The key steps of this synthetic route are outlined below.

-

Chromone Ester Activation : The synthesis commences with the activation of a chromone ester substrate using allyl triflate.[1][5]

-

Vinylogous Addition : This is followed by a vinylogous addition to rapidly construct the core scaffold of this compound.[1][5]

-

Ketone Desaturation : A crucial step involves the desaturation of a γ,δ-unsaturated ketone using Bobbitt's oxoammonium salt.[1][5]

-

Asymmetric Synthesis : An asymmetric synthesis of this compound can be achieved through the acylative kinetic resolution (AKR) of chiral, racemic 2H-nidulalin A.[1][6]

Dimerization to Nidulaxanthone A

This compound serves as the monomeric precursor for the biosynthesis of Nidulaxanthone A, a dimeric dihydroxanthone with an unprecedented heptacyclic ring system.[1][6][7] This dimerization occurs via a stereoselective Diels-Alder reaction.[1][6] The chemical dimerization of enantioenriched this compound to Nidulaxanthone A has been achieved under solvent-free, thermolytic conditions.[6]

Conclusion

This compound is a fascinating natural product with significant therapeutic potential, particularly in the realm of oncology. Its well-defined chemical structure and mechanism of action make it an attractive lead compound for further drug development. The development of a concise synthetic route will undoubtedly facilitate the generation of analogs for structure-activity relationship studies and further biological evaluation.

References

- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nidulalin A: A Technical Guide to its Physicochemical Properties and Biological Activity

For Immediate Release

[City, State] – [Date] – Nidulalin A, a dihydroxanthone natural product, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a DNA topoisomerase II inhibitor, and detailed experimental protocols for its isolation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Physical and Chemical Properties of this compound

This compound is a member of the xanthone class of compounds, characterized by a dihydroxanthone skeleton.[1] It is isolated from fungal species such as Emericella nidulans var lata and Penicillium.[1] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 302.28 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | --INVALID-LINK--[1] |

| Melting Point | ~120 °C | --INVALID-LINK--[1][2] |

| Appearance | Not explicitly stated; likely a solid at room temperature. | Inferred from melting point. |

| Solubility | No quantitative data available. Inferred to be soluble in organic solvents like dichloromethane and toluene for reaction purposes. | --INVALID-LINK--[1] |

| XLogP3 | 2.6 | --INVALID-LINK--[3] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound.

¹H NMR (in CD₃OD): Data available in referenced literature.[4]

¹³C NMR (in CD₃OD): Data available in referenced literature.[4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.

-

HRESIMS: Data available in referenced literature.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the this compound molecule.

-

IR (neat): Data available in referenced literature.[4]

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor and cytotoxic activities, primarily through the inhibition of DNA topoisomerase II (Topo II).[1][5] It has an IC₅₀ value of 2.2 μM against this enzyme.[1][5]

DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes.[6][7] Topo II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then religating the break.[8]

This compound acts as a Topo II poison. It stabilizes the covalent complex formed between Topo II and DNA, known as the cleavage complex, by inhibiting the religation step.[6][7] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, can trigger apoptosis and cell death.[7]

Experimental Protocols

Isolation of this compound from Emericella nidulans

The following is a general protocol for the isolation of this compound from fungal cultures. Specific details may vary based on the fungal strain and culture conditions.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a culture of Emericella nidulans.

-

Incubate the culture for a period of 10-14 days at approximately 30°C with shaking.

-

-

Extraction:

-

After incubation, dry and pulverize the fungal medium.

-

Extract the pulverized medium with an organic solvent such as ethyl acetate. Sonication can be used to improve extraction efficiency.

-

Filter the extract to remove solid fungal biomass.

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica gel.

-

Elute with a gradient of organic solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the different components.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the pure compound and evaporate the solvent to yield this compound.

-

DNA Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol is a standard method to assess the inhibitory activity of compounds against Topo II.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 8.0)

-

120 mM KCl

-

10 mM MgCl₂

-

0.5 mM ATP

-

0.5 mM DTT

-

300 ng of supercoiled plasmid DNA (e.g., pBR322)

-

The test compound (this compound) at various concentrations. A solvent control (e.g., DMSO) should also be included.

-

-

-

Enzyme Reaction:

-

Add 0.3 units of human DNA topoisomerase II to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

-

Interpretation of Results:

-

In the absence of an inhibitor, Topo II will relax the supercoiled DNA, resulting in a band corresponding to the relaxed circular form.

-

An effective inhibitor like this compound will prevent this relaxation, and the DNA will remain in its supercoiled form.

-

The intensity of the supercoiled and relaxed DNA bands can be quantified to determine the IC₅₀ value of the inhibitor.

-

Synthetic Approaches

The total synthesis of this compound has been achieved, providing a means to produce the compound and its analogs for further study.[9] Key synthetic strategies include:

-

Allyl triflate activation of a chromone ester followed by vinylogous addition to construct the core scaffold.[1][2]

-

Ketone desaturation using Bobbitt's oxoammonium salt. [1][2]

-

Asymmetric synthesis through acylative kinetic resolution of a chiral, racemic precursor.[1][2]

These synthetic routes offer opportunities for the medicinal chemistry optimization of this compound to improve its therapeutic potential.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent due to its potent inhibition of DNA topoisomerase II. This guide provides a foundational understanding of its physicochemical properties, biological activity, and the experimental methodologies used for its study. Further research into its pharmacology, toxicology, and the development of synthetic analogs is warranted to fully explore its therapeutic applications.

References

- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]

- 7. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first total synthesis of this compound, a dihydroxanthone possessing multiple bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Nidulalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nidulalin A, a dihydroxanthone natural product with noted biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Introduction

This compound is a xanthone derivative isolated from microorganisms such as Emericella nidulans and Aspergillus species.[1] Its chemical structure, methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate, possesses a unique dihydroxanthone skeleton.[1] Understanding the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further development in medicinal chemistry. This guide summarizes its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in methanol-d4 (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-OH | 12.05 | s | |

| 2 | 6.38 | s | |

| 5 | 6.31 | s | |

| 7 | 7.30 | d | 1.6 |

| 10-CH₃ | 2.30 | s | |

| 11 | 3.03 | dd | 10.0, 1.6 |

| 12 | 3.41 | m | |

| 13 | 4.51 | d | 5.6 |

| 15-OCH₃ | 3.66 | s |

Data extracted from supplementary information of a study on Nidulaxanthone A.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 163.0 |

| 2 | 111.2 |

| 3 | 151.1 |

| 4 | 108.0 |

| 4a | 82.8 |

| 5a | 158.4 |

| 6 | 104.8 |

| 7 | 140.7 |

| 8 | 112.6 |

| 8a | 150.6 |

| 9 | 181.3 |

| 9a | 129.3 |

| 10-CH₃ | 22.5 |

| 11 | 39.4 |

| 12 | 33.9 |

| 13 | 70.9 |

| 14 (C=O) | 168.5 |

| 15-OCH₃ | 53.4 |

Data extracted from supplementary information of a study on Nidulaxanthone A.[2]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the accurate mass of this compound, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₆ |

| Exact Mass | 302.0790 |

| Ionization Mode | ESI |

While detailed fragmentation data for this compound is not extensively published, analysis of related dihydroxanthones suggests that common fragmentation pathways would involve the loss of water (H₂O), methoxy (-OCH₃), and carboxyl (-COOH) groups.

Infrared (IR) Spectroscopy

The IR spectrum of a compound provides information about its functional groups. For xanthones, characteristic absorption bands are observed for hydroxyl, carbonyl, and aromatic C=C stretching.

Table 4: Characteristic Infrared (IR) Absorption Bands for Xanthone Skeletons

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching (phenolic) | 3600 - 3200 |

| C=O stretching (ketone) | 1680 - 1650 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-O stretching (ether) | 1280 - 1050 |

These are general absorption ranges for the xanthone scaffold and are expected to be present in the IR spectrum of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

-

2D NMR: Experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive or negative ion mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and study the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment or the KBr pellet is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow of this compound Spectroscopic Analysis.

References

Nidulalin A molecular formula and molecular weight

This guide provides an in-depth analysis of Nidulalin A, a naturally occurring xanthone derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this compound.

Core Molecular Data

This compound possesses a distinct chemical structure that contributes to its biological activities. The fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | [1][2] |

| Molecular Weight | 302.28 g/mol | [1] |

| IUPAC Name | methyl (4R,4aS)-4,8-dihydroxy-6-methyl-9-oxo-4H-xanthene-4a-carboxylate | [1] |

| ChEBI ID | CHEBI:66625 | [1] |

| PubChem CID | 9926413 | [1][2] |

Structural and Physicochemical Properties

This compound is classified as a member of the xanthone class of organic compounds. Its structure features a dihydroxanthone core with hydroxy groups at positions 4 and 8, a methyl group at position 6, and a methoxycarbonyl group at position 4a. The stereochemistry is defined as (4R,4aS).[1]

A comprehensive understanding of the molecule's behavior in various environments is crucial for experimental design and drug development.

| Physicochemical Property | Value |

| Exact Mass | 302.07903816 Da |

| Monoisotopic Mass | 302.079 g/mol |

| Topological Polar Surface Area | 93.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 2 |

| Complexity | 565 |

| XLogP3 | 2.6 |

Note: The physicochemical properties are computationally derived and sourced from PubChem.[1]

Experimental Protocols

Further research is required to delineate specific experimental protocols related to the biological activity of this compound. At present, detailed methodologies for its isolation or synthesis and its effects on signaling pathways are not publicly available. As research progresses, this section will be updated to include relevant experimental workflows.

Signaling Pathways and Logical Relationships

The specific signaling pathways modulated by this compound are a subject of ongoing research. To illustrate the potential interactions and experimental logic, a generalized workflow for investigating the bioactivity of a novel compound is presented below.

References

Nidulalin A: A Comprehensive Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulalin A is a dihydroxanthone natural product first isolated from the fungus Emericella nidulans var. lata and has since been identified in other species of the Aspergillus genus.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antitumor, antimicrobial, and immunomodulatory properties.[1] Structurally, this compound belongs to the xanthone class of compounds, characterized by a tricyclic xanthen-9-one core. Its unique chemical architecture is believed to be the basis for its diverse biological functions, making it a promising candidate for further investigation in the context of drug discovery and development. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its anticancer properties, mechanism of action, and relevant experimental methodologies.

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, establishing its potential as an anticancer agent. The primary mechanism underlying its antitumor activity is the inhibition of DNA topoisomerase II, a critical enzyme involved in DNA replication and chromosome segregation.

Quantitative Analysis of Cytotoxic and Enzyme Inhibitory Activity

The inhibitory potency of this compound against DNA topoisomerase II and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following tables summarize the available quantitative data.

| Target | IC50 Value | Reference |

| DNA Topoisomerase II | 2.2 µM | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cell Type | IC50 Value | Reference |

| P388 | Murine Leukemia | Not available | |

| L1210 | Murine Leukemia | Not available |

Note: While literature states that this compound exhibits potent antitumour activity against both human and murine tumour cell lines, specific IC50 values for cell lines such as P388 and L1210 were not available in the reviewed literature.[1]

Mechanism of Action: DNA Topoisomerase II Inhibition

The primary molecular target of this compound in cancer cells is DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. By inhibiting this enzyme, this compound disrupts essential cellular processes, ultimately leading to cell death.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activity of this compound.

DNA Topoisomerase II Inhibition Assay

The inhibitory effect of this compound on DNA topoisomerase II can be determined by measuring the relaxation of supercoiled plasmid DNA.

Principle: DNA topoisomerase II relaxes supercoiled DNA. In the presence of an inhibitor, the relaxation process is hindered, and the supercoiled form of the DNA is retained. The different DNA topoisomers can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Enzyme Addition: Add purified human DNA topoisomerase II enzyme to the reaction mixture. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (solvent only).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition at each this compound concentration. The IC50 value is then calculated.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis and Signaling Pathways

While the primary mechanism of action of this compound is the inhibition of DNA topoisomerase II, this event triggers downstream signaling cascades that ultimately lead to programmed cell death, or apoptosis. The precise signaling pathways modulated by this compound are still under investigation. However, based on the known consequences of topoisomerase II inhibition, a putative pathway can be proposed.

Immunomodulatory Activity

In addition to its anticancer effects, this compound has been reported to possess immunomodulatory properties. However, the specific mechanisms and molecular targets involved in its immunomodulatory activity are not yet well-defined in the current scientific literature. Further research is required to elucidate how this compound interacts with the immune system, including its effects on cytokine production, immune cell proliferation, and differentiation.

Conclusion and Future Directions

This compound is a promising natural product with significant antitumor activity, primarily through the inhibition of DNA topoisomerase II. This review has summarized the available quantitative data and provided an overview of the key experimental protocols used to characterize its biological effects. While the primary mechanism of action is established, further research is needed to:

-

Determine the IC50 values of this compound against a broader panel of human and murine cancer cell lines.

-

Elucidate the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest.

-

Investigate the molecular basis of its immunomodulatory activities.

A deeper understanding of these aspects will be crucial for the future development of this compound as a potential therapeutic agent. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this potent natural compound.

References

Unraveling the Antitumor Properties of Nidulalin A: A Technical Guide

For Immediate Release

A comprehensive analysis of the fungal metabolite Nidulalin A reveals its primary antitumor mechanism of action to be the potent inhibition of DNA topoisomerase II, a critical enzyme in cancer cell proliferation. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the available data, experimental methodologies, and the underlying signaling pathways associated with this compound's anticancer activity.

Core Mechanism of Action: Inhibition of DNA Topoisomerase II

This compound, a dihydroxanthone derivative isolated from fungi of the Aspergillus genus, demonstrates significant potential as an antineoplastic agent. The central mechanism underlying its antitumor effects is the inhibition of DNA topoisomerase II (Topo II).[1] This enzyme plays a crucial role in managing DNA topology during replication and transcription. By inhibiting Topo II, this compound effectively disrupts these essential cellular processes, leading to cell death in rapidly dividing cancer cells.

Quantitative analysis has determined the half-maximal inhibitory concentration (IC50) of this compound against DNA topoisomerase II to be 2.2 µM .[1] This potent inhibitory activity underscores its potential as a lead compound for the development of novel cancer therapeutics.

Cytotoxic Activity

Quantitative Data Summary

| Compound | Target/Cell Line | Activity | Value | Reference |

| This compound | DNA Topoisomerase II | IC50 | 2.2 µM | [1] |

| F390B (this compound derivative) | DNA Topoisomerase II | IC50 | 16 µM | [1] |

| F390C (this compound derivative) | DNA Topoisomerase I | IC50 | 5.9 µM | [1] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the antitumor activity of this compound.

DNA Topoisomerase II Relaxation Assay

This assay is fundamental to determining the inhibitory effect of this compound on its primary molecular target.

Principle: DNA topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme prevent this relaxation. The different topological states of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a buffer solution (typically 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, and 100 µg/ml albumin) supplemented with ATP.[4]

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

-

Enzyme Addition: The reaction is initiated by the addition of human DNA topoisomerase IIα.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.[4]

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel (typically 1%) and subjected to electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition at each concentration of this compound. The IC50 value is then calculated.[4]

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol:

-

Cell Plating: P388 murine leukemia cells are seeded into 96-well plates at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/ml) and allowed to adhere or stabilize overnight.[6]

-

Compound Treatment: this compound is added to the wells at a range of concentrations. Control wells receive the vehicle (solvent) only.

-

Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[6]

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

References

- 1. Inhibition of DNA topoisomerases by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H14O6 | CID 9926413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties | MDPI [mdpi.com]

- 4. inspiralis.com [inspiralis.com]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

The Antimicrobial Potential of Nidulalin A: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of Nidulalin A, a dihydroxanthone derivative with noted biological activities. While initially reported to possess antimicrobial properties, a detailed quantitative analysis of its spectrum of activity remains elusive in publicly available literature. This document summarizes the existing information on this compound, focusing on its known biological roles and biosynthetic pathway, and highlights the gaps in our knowledge regarding its full antimicrobial potential.

This compound, isolated from fungi of the Penicillium and Emericella genera, has been identified as a metabolite with potential biological activities.[1] Primarily, it has been recognized for its potent antitumor activity against both human and murine tumor cell lines.[1] Despite its classification as an antimicrobial agent, specific data detailing its minimum inhibitory concentrations (MICs) against a range of microorganisms are not extensively documented in the available scientific literature.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex enzymatic process. A putative pathway has been proposed, outlining the key steps from precursor molecules to the final complex structure of this compound. Understanding this pathway is crucial for potential bioengineering efforts to enhance its production or generate novel analogs with improved therapeutic properties.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not available in the reviewed literature. However, standard methodologies for assessing antimicrobial activity would be applicable.

General Antimicrobial Susceptibility Testing Workflow

A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound would involve the following steps. This is a standardized protocol and has not been specifically published for this compound.

References

Isolating and Purifying Nidulalin A: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isolation and Purification of the Potent Antitumor Compound Nidulalin A from Fungal Sources.

This compound is a dihydroxanthone, a class of secondary metabolites produced by various fungi, including species of Emericella, Aspergillus, and Penicillium. This potent compound has garnered significant interest within the scientific community for its notable biological activities, including antitumor, antimicrobial, and DNA topoisomerase II inhibitory effects.[1] This guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its fungal producers, tailored for a scientific audience.

Fungal Sources and Cultivation for this compound Production

This compound has been successfully isolated from several fungal species, most notably Emericella nidulans var lata (now commonly referred to as Aspergillus nidulans), Aspergillus quadrilineatus, and Aspergillus latus. The production of this compound is intrinsically linked to the specific fungal strain and the cultivation conditions employed. While specific optimization for this compound production is not extensively documented, general protocols for inducing secondary metabolite production in Aspergillus species can be effectively adapted.

Experimental Protocol: Fungal Cultivation

-

Strain Selection and Maintenance: Obtain a verified this compound-producing strain, such as Aspergillus nidulans, from a reputable culture collection. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for short-term storage. For long-term preservation, spore suspensions in 20% glycerol can be stored at -80°C.

-

Inoculum Preparation: Inoculate a PDA plate with the fungal strain and incubate at 28°C for 7-10 days until sporulation is observed. Prepare a spore suspension by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.

-

Fermentation: Inoculate a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or a specialized secondary metabolite production medium (see Table 1), with the spore suspension (typically 1-2% v/v). Incubate the culture in an orbital shaker at 28°C and 150 rpm for 14-21 days. Static liquid cultures can also be employed and may yield different metabolite profiles.

Table 1: Example of a Secondary Metabolite Production Medium for Aspergillus spp.

| Component | Concentration (g/L) |

| Glucose | 50.0 |

| Peptone | 10.0 |

| Yeast Extract | 5.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| Trace Element Sol'n | 1.0 mL |

Extraction of this compound from Fungal Culture

Following the fermentation period, the next critical step is the efficient extraction of this compound from both the fungal mycelia and the culture broth. Ethyl acetate is a commonly used solvent for the extraction of moderately polar secondary metabolites like xanthones from fungal cultures.

Experimental Protocol: Extraction

-

Harvesting: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through a cheesecloth or a similar filter.

-

Mycelial Extraction: Dry the harvested mycelia at 40-50°C or by lyophilization. Grind the dried mycelia into a fine powder. Macerate the powdered mycelia with ethyl acetate (e.g., 10 g of mycelia in 100 mL of solvent) for 24 hours at room temperature with occasional shaking. Repeat the extraction process three times to ensure complete recovery of the compound.

-

Broth Extraction: Perform a liquid-liquid extraction on the culture filtrate using an equal volume of ethyl acetate. Repeat this extraction three times.

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract contains a complex mixture of metabolites, necessitating a multi-step purification process to isolate this compound. This typically involves a combination of chromatographic techniques.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column in a suitable solvent system, such as n-hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v), visualizing the spots under UV light (254 nm and 365 nm).

-

Combine fractions containing the target compound based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the enriched fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other impurities of different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Perform the final purification using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase of methanol and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Quantitative Data

While specific yields for this compound from fungal fermentations are not widely reported in the literature, the following table provides examples of yields for other xanthone compounds isolated from fungal sources to provide a general reference. The actual yield of this compound will be highly dependent on the fungal strain, culture conditions, and extraction/purification efficiency.

Table 2: Examples of Xanthone Yields from Fungal Fermentations

| Xanthone Compound | Fungal Source | Yield (mg/L) | Reference |

| α-Mangostin (analog) | Garcinia mangostana | 5-6 g (from dried fruit extract) | Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana |

| Various Xanthones | Phomopsis sp. | Not specified | Xanthone derivatives from the fermentation products of an endophytic fungus Phomopsis sp. |

| Dimeric Tetrahydroxanthones | Aspergillus versicolor | Not specified | Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis |

Visualization of the Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal culture.

Caption: Workflow for this compound Isolation and Purification.

Biological Activity and Significance

This compound exhibits a range of promising biological activities, making it a molecule of interest for drug discovery and development. Its primary reported activities include:

-

Antitumor Activity: this compound has demonstrated potent cytotoxic effects against various human and murine tumor cell lines.

-

Antimicrobial Activity: The compound has also shown inhibitory effects against certain microorganisms.

-

DNA Topoisomerase II Inhibition: A key mechanism of its antitumor action is believed to be the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[1]

The following diagram illustrates the general concept of DNA topoisomerase II inhibition.

Caption: Mechanism of DNA Topoisomerase II Inhibition.

This technical guide provides a framework for the successful isolation and purification of this compound from fungal sources. Researchers should note that the described protocols may require optimization based on the specific fungal strain and available laboratory equipment to achieve the desired purity and yield.

References

Natural Analogs of Nidulalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural analogs of Nidulalin A, a dihydroxanthone, dienone natural product with notable biological activity. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.

Core Compounds and Bioactivity

This compound is a fungal metabolite isolated from Aspergillus species. It has demonstrated potent inhibitory activity against DNA topoisomerase II and cytotoxicity.[1][2] Several natural analogs have been identified, co-isolated with this compound or derived from it. These include immediate precursors, related congeners, and a unique dimeric form.

Quantitative Data Summary

The biological activity of this compound has been quantified, providing a benchmark for its potency and a reference for the evaluation of its analogs.

| Compound | Target | Activity | Source Organism | Reference |

| This compound | DNA Topoisomerase II | IC50 = 2.2 μM | Aspergillus sp. | [1][2] |

Key Natural Analogs

Several structurally related compounds have been isolated alongside this compound, providing insights into its biosynthesis and chemical reactivity.

-

2H-Nidulalin A Derivatives (2 and 3): These are considered related congeners of this compound.[1]

-

Nidulalin B (4): A co-isolated benzophenone natural product, its presence highlights the tendency of this compound to aromatize.[1]

-

Nidulaxanthone A (5): A novel homodimer derived from the dihydroxanthone structure of this compound, isolated in 2020 from an Aspergillus species.[1][2][3] Its unique heptacyclic 6/6/6/6/6/6/6 ring system is formed via a stereoselective Diels-Alder dimerization of this compound.[1][2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound and its analogs, based on published total synthesis efforts.

Asymmetric Synthesis of this compound

An asymmetric synthesis of this compound has been achieved, which is crucial for studying the specific activity of its enantiomers.[1][5]

Key Steps:

-

Scaffold Construction: A four-step sequence is employed to rapidly construct the core scaffold of this compound. This involves the use of allyl triflate for chromone ester activation followed by a vinylogous addition.[1][2]

-

Ketone Desaturation: Bobbitt's oxoammonium salt is utilized for the selective desaturation of a ketone intermediate.[1][2][3]

-

Acylative Kinetic Resolution (AKR): Chiral, racemic 2H-nidulalin A is resolved using AKR to achieve an asymmetric synthesis of this compound.[1][2][5]

Dimerization of this compound to Nidulaxanthone A

The formation of the dimeric analog, Nidulaxanthone A, from this compound has been studied and achieved under specific conditions.

Methodology:

-

Thermolytic Conditions: The dimerization of enantioenriched this compound to Nidulaxanthone A is accomplished using solvent-free, thermolytic conditions.[1][5] Computational studies suggest a C2-symmetric, bis-pericyclic transition state for this [4+2] dimerization event.[1]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic relationship and experimental workflows associated with this compound and its analogs.

Caption: Proposed biosynthetic pathway leading to this compound.

Caption: Dimerization of this compound to Nidulaxanthone A.

Caption: Synthetic workflow for enantioenriched this compound.

References

- 1. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Concise total syntheses of this compound and Nidulaxanthone a via vinylogous addition to allyloxy Benzopyryliums - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of this compound and Nidulaxanthone A: Selective Carbonyl Desaturation Using an Oxoammonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of Nidulalin A: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and experimental protocols for the asymmetric synthesis of Nidulalin A, a dihydroxanthone natural product with potent biological activities, including the inhibition of DNA topoisomerase II. The featured synthetic route is a concise and efficient four-step sequence, culminating in an acylative kinetic resolution to achieve high enantiopurity.

Overview of the Synthetic Strategy

The asymmetric synthesis of this compound is achieved through a four-step process commencing from a chromone ester. The key stages involve the formation of a racemic intermediate, (±)-2H-nidulalin A, which is then resolved through an enzymatic kinetic resolution. The separated enantiomers are subsequently converted to the corresponding enantiomers of this compound.

The overall workflow is depicted below:

Caption: Overall workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivity for the key steps in the asymmetric synthesis of this compound.

| Step | Product | Yield | Enantiomeric Ratio (e.r.) |

| 1. Synthesis of Racemic Precursor | (±)-2H-Nidulalin A | 47-55% | N/A |

| 2. Acylative Kinetic Resolution | (-)-Acylated 2H-Nidulalin A | 42% | >99:1 |

| (+)-2H-Nidulalin A (unreacted) | Not specified | Not specified | |

| 3. Saponification | (-)-2H-Nidulalin A | Not specified | Not specified |

| 4. Desaturation | (+)-Nidulalin A | 78% | >99:1 |

| (-)-Nidulalin A | Not specified | >99:1 |

Detailed Experimental Protocols

Synthesis of Racemic (±)-2H-Nidulalin A

This procedure details the formation of the key racemic intermediate, (±)-2H-nidulalin A, from a chromone ester starting material. The reaction involves an allyl triflate-mediated activation followed by a vinylogous addition.

Protocol:

-

To a solution of the chromone ester (1.0 g) in anhydrous dichloromethane (20 mL) at -78 °C under an argon atmosphere, add freshly prepared allyl triflate (2.8 equivalents).

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of a silyl ketene acetal (1.5 equivalents) in dichloromethane (5 mL) dropwise.

-

Continue stirring at -78 °C for 2 hours, then warm the reaction mixture to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (±)-2H-nidulalin A.

Acylative Kinetic Resolution of (±)-2H-Nidulalin A

This protocol describes the separation of the racemic (±)-2H-nidulalin A into its enantiomers using a chiral catalyst.

Diagram of the Acylative Kinetic Resolution:

Caption: Key components of the acylative kinetic resolution step.

Protocol:

-

To a solution of (±)-2H-nidulalin A (100 mg) in anhydrous toluene (5 mL) at 0 °C, add diisopropylethylamine (i-Pr2NEt, 2.0 equivalents).

-

Add the (2S, 3R)-Hyper-BTM catalyst (5 mol%).

-

Add isobutyric anhydride (1.5 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the conversion by TLC or HPLC.

-

Once approximately 50% conversion is reached, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the (-)-acylated 2H-nidulalin A and the unreacted (+)-2H-nidulalin A by flash column chromatography on silica gel.

Saponification of (-)-Acylated 2H-Nidulalin A

This protocol describes the hydrolysis of the ester group from the acylated enantiomer to yield (-)-2H-nidulalin A.

Protocol:

-

To a solution of (-)-acylated 2H-nidulalin A in a mixture of methanol and water (3:1, 10 mL), add potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (-)-2H-nidulalin A.

Desaturation of (+)- and (-)-2H-Nidulalin A to (+)- and (-)-Nidulalin A

This final step converts the separated enantiomers of 2H-nidulalin A to the corresponding enantiomers of this compound.

Protocol:

-

To a solution of the respective enantiomer of 2H-nidulalin A (e.g., (+)-2H-nidulalin A) in 1,2-dichloroethane (DCE, 10 mL), add Bobbitt's oxoammonium salt (1.5 equivalents).[1]

-

Reflux the reaction mixture for 2 hours.[2]

-

Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding enantiomer of this compound.[2]

References

Application Notes and Protocols: DNA Topoisomerase II Inhibition Assay Using Nidulalin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulalin A is a dihydroxanthone derivative isolated from Emericella nidulans var. lata and Penicillium species.[1] It has demonstrated potent antitumor activity against a range of human and murine tumor cell lines.[1] The primary mechanism of its cytotoxic action is attributed to the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. This document provides detailed protocols for assessing the inhibitory activity of this compound and similar compounds against human DNA topoisomerase IIα.

Principle of the Assay

DNA topoisomerase IIα facilitates the decatenation of interlinked double-stranded DNA circles, a critical step in the segregation of newly replicated chromosomes. This assay measures the ability of a test compound, such as this compound, to inhibit this enzymatic activity. The most common method utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from the mitochondria of trypanosomes like Crithidia fasciculata.

In the absence of an inhibitor, topoisomerase IIα decatenates the kDNA network, releasing individual minicircles. These smaller, decatenated circles can migrate into an agarose gel during electrophoresis. Conversely, the large, catenated kDNA network is unable to enter the gel and remains in the loading well. The inhibitory effect of a compound is therefore quantified by the reduction in the amount of decatenated DNA minicircles released.

Quantitative Data: Inhibitory Activity of this compound and Derivatives

The inhibitory potency of this compound and its derivatives against DNA topoisomerase II is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | DNA Topoisomerase II | 2.2 | [2] |

| F390B (derivative) | DNA Topoisomerase II | 16 | [2] |

| F390C (derivative) | DNA Topoisomerase I | 5.9 | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the DNA topoisomerase II decatenation assay.

Caption: Workflow for assessing DNA topoisomerase II inhibition.

Detailed Experimental Protocol: DNA Topoisomerase II Decatenation Assay (Gel-Based)

This protocol is a synthesized methodology based on standard procedures for assessing topoisomerase II inhibition.

Materials and Reagents:

-

Human DNA Topoisomerase IIα (e.g., 2-10 units/µL)

-

Kinetoplast DNA (kDNA) (e.g., 200 µg/mL)

-

10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 1 mg/mL bovine serum albumin (BSA)

-

ATP solution (e.g., 20 mM)

-

This compound stock solution (e.g., in DMSO)

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Proteinase K (e.g., 10 mg/mL)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium Bromide solution (e.g., 0.5 µg/mL)

-

Nuclease-free water

-

Etoposide (positive control)

-

DMSO (vehicle control)

Procedure:

-

Enzyme Titration (Optional but Recommended): To determine the optimal amount of enzyme for complete decatenation, perform a preliminary assay with serial dilutions of topoisomerase IIα in the absence of any inhibitor. Use the lowest enzyme concentration that results in complete decatenation for subsequent inhibition assays.

-

Reaction Setup:

-

On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

1 µL of kDNA (final concentration ~10 µg/mL)

-

1 µL of ATP solution (final concentration 1 mM)

-

Nuclease-free water to a volume of 17 µL

-

-

Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

-

-

Inhibitor Addition:

-

Add 1 µL of this compound at various concentrations to the respective tubes.

-

For the positive control, add 1 µL of a known topoisomerase II inhibitor like etoposide.

-

For the negative (vehicle) control, add 1 µL of DMSO.

-

For the no-enzyme control, add 1 µL of DMSO.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding 2 µL of diluted human topoisomerase IIα to all tubes except the no-enzyme control.

-

Gently mix and incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K (to a final concentration of 50 µg/mL).

-

Incubate at 37°C for an additional 15-30 minutes to digest the protein.

-

Add 4 µL of Stop Buffer/Loading Dye to each tube.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE or TBE buffer containing 0.5 µg/mL ethidium bromide.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV illumination.

-

Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel as distinct bands (nicked open-circular and closed-circular forms).

-

The degree of inhibition is determined by the decrease in the intensity of the decatenated DNA bands in the presence of this compound compared to the vehicle control.

-

Quantify the band intensities using densitometry software to calculate the percentage of inhibition and subsequently the IC50 value.

-

Signaling Pathway of Topoisomerase II Inhibition

Inhibition of DNA topoisomerase II by compounds like this compound prevents the re-ligation of the DNA strands, leading to the accumulation of enzyme-linked double-strand breaks (DSBs). These DSBs trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Caption: Signaling cascade following Topoisomerase II inhibition.

The stabilization of the topoisomerase II-DNA cleavage complex by inhibitors is a key event that leads to cytotoxic DNA lesions.[3] This damage activates the DNA damage response (DDR) pathway, primarily through the ATM and ATR kinases.[4] These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways leads to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[4] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The cytotoxic effects of topoisomerase II inhibitors are a direct consequence of this induction of apoptosis in rapidly dividing cancer cells.

References

Application Notes and Protocols for Testing Nidulalin A

For Researchers, Scientists, and Drug Development Professionals

Nidulalin A, a dihydroxanthone natural product isolated from fungi such as Emericella nidulans and Penicillium, has demonstrated significant antitumor activity against a range of human and murine tumor cell lines.[1] These application notes provide detailed protocols for researchers to investigate the cellular effects of this compound, with a focus on its activity as a DNA topoisomerase II (Topo II) inhibitor.[2]

Introduction

This compound is a promising natural product for anticancer drug development. Understanding its mechanism of action and its effects on cellular processes is crucial for its preclinical and clinical evaluation. The following protocols are designed to assess the cytotoxicity, effects on cell cycle progression, and induction of apoptosis by this compound in cancer cell lines.

Data Presentation

Table 1: Reported Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| DNA Topoisomerase II | 2.2 | [2] |

Experimental Protocols

General Cell Culture and Maintenance

A fundamental aspect of testing any compound is the proper maintenance of the cell lines to be used.

Protocol 3.1.1: Thawing and Culturing of Adherent Cancer Cell Lines

-

Preparation: Pre-warm complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) to 37°C in a water bath.

-

Thawing: Quickly thaw a cryovial of cells from liquid nitrogen storage in the 37°C water bath until a small ice crystal remains.

-

Cell Recovery: Aseptically transfer the thawed cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspension and Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell confluency daily. When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density.

Protocol 3.1.2: Preparation of this compound Stock Solution

-

Solvent Selection: Based on its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).

-

Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cytotoxicity Assay

The initial step in evaluating an anticancer compound is to determine its cytotoxic effects on cancer cells.

Protocol 3.2.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis

As a Topoisomerase II inhibitor, this compound is expected to cause cell cycle arrest, likely at the G2/M phase.

Protocol 3.3.1: Propidium Iodide Staining for Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Apoptosis Assay

Inhibition of Topoisomerase II can lead to DNA damage and subsequently induce apoptosis.

Protocol 3.4.1: Annexin V-FITC/PI Staining for Apoptosis Detection

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at varying concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for testing this compound's cellular effects.

Signaling Pathway

Caption: this compound's proposed mechanism of action.

References

Application Note & Protocol: Quantification of Nidulalin A using Analytical HPLC

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Nidulalin A in various sample matrices using a proposed High-Performance Liquid Chromatography (HPLC) method. As no standardized and validated method has been published, this protocol is based on the known chemical properties of this compound, a dihydroxanthone[1], and established analytical methods for similar xanthone compounds[2][3][4].

Introduction

This compound is a fungal secondary metabolite isolated from species such as Aspergillus nidulans[1]. It belongs to the xanthone class of compounds and has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for various research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control of related products.

This application note describes a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and a comprehensive guide to method validation based on the International Council for Harmonisation (ICH) guidelines[5][6][7][8].

Proposed Analytical HPLC Method

This method is designed to provide a robust and reliable quantification of this compound.

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Detection Wavelength | 254 nm (secondary wavelength: 280 nm) |

| Run Time | 20 minutes |

Note: The selection of a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier is based on common practices for separating xanthone derivatives[2][3][9]. The detection wavelength is proposed based on the UV absorbance characteristics of the xanthone chromophore[3][4][10].

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general guideline for the extraction of this compound from fungal cultures. The specific procedure may need to be optimized based on the sample matrix.

-

Liquid Fungal Culture:

-

Homogenize 10 mL of the fungal culture.

-

Extract the homogenized culture with an equal volume of ethyl acetate three times.

-

Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection[11].

-

-

Fungal Mycelium:

-

Lyophilize and grind the mycelium to a fine powder.

-

Extract a known weight (e.g., 100 mg) of the powdered mycelium with 10 mL of methanol using sonication for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more.

-

Pool the supernatants and evaporate to dryness.

-

Reconstitute the extract in a known volume of methanol and filter through a 0.45 µm syringe filter before analysis.

-

HPLC Analysis Workflow

Caption: Workflow for the HPLC quantification of this compound.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose[5][6][7][8]. The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample matrix, a sample spiked with this compound, and a standard solution of this compound. Peak purity analysis using a PDA detector can also be employed to confirm the homogeneity of the this compound peak.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound standard solutions. The calibration curve is generated by plotting the peak area against the concentration.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy should be determined by performing recovery studies. A known amount of this compound standard should be spiked into a blank sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

| Parameter | Acceptance Criteria |

| Recovery | 98.0% to 102.0% |

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day and by the same analyst.

-

Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on different days, with different analysts, or on different equipment.

| Parameter | Acceptance Criteria |

| Relative Standard Deviation (RSD) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.